Wilsonine

Description

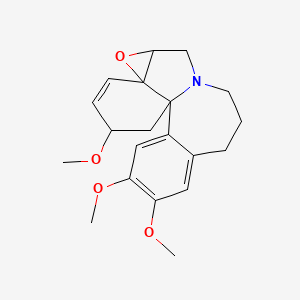

Wilsonine is a homoerythrina-type alkaloid isolated from Cephalotaxus species, including Cephalotaxus sinensis and Cephalotaxus wilsoniana. Its molecular formula is C₂₀H₂₅NO₄, and it features a unique (R)-configuration at the C-5 position, distinguishing it from most homoerythrina alkaloids, which typically exhibit an (S)-configuration at this position . Structurally, this compound belongs to the "enolide" subclass of homoerythrina alkaloids, characterized by a single double bond at C-1 and C-6(8,9) in the A/B ring system . Key functional groups include oxygen substituents at C-3, C-15, and C-16, with a cis A/B ring fusion .

Structure

3D Structure

Properties

IUPAC Name |

4,5,18-trimethoxy-14-oxa-11-azapentacyclo[9.8.0.01,15.02,7.013,15]nonadeca-2,4,6,16-tetraene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO4/c1-22-14-6-7-20-18(25-20)12-21-8-4-5-13-9-16(23-2)17(24-3)10-15(13)19(20,21)11-14/h6-7,9-10,14,18H,4-5,8,11-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCKPCZAYDZJZIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CC23C4=CC(=C(C=C4CCCN2CC5C3(O5)C=C1)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Fragment Coupling and Cyclization Strategies

A landmark strategy for Cephalotaxus diterpenoids, applicable to this compound, involves palladium-catalyzed Csp²–Csp³ cross-coupling to unite aromatic and aliphatic fragments. For example, alkynoic acid 12 and indanone 9 are coupled using a Pd catalyst to form pyrone 15 , a precursor to the Diels-Alder reaction. This method ensures regiocontrol and scalability, achieving gram-scale production of intermediates.

Key Reaction:

Pd-catalyzed cross-coupling of alkynoic acid **12** and indanone **9**:

R1–C≡C–COOH + R2–CO–Ind → R1–C≡C–CO–Ind–R2 (73% yield)

Intramolecular Doubly Electron-Deficient Diels-Alder Reaction

The core tetracyclic skeleton of this compound is constructed via an intramolecular Diels-Alder reaction between a diene and dienophile. Using a doubly electron-deficient system (e.g., α-pyrone and indenone), the reaction proceeds under mild conditions (DMAP in toluene, 72°C) to yield adduct 7 with complete diastereocontrol. This step is critical for establishing the bicyclo[5.3.1] framework.

Late-Stage Functionalization and Oxidation

Phenol-to-Tropone Ring Expansion

A regioselective four-step sequence converts benzenoid precursors to troponoid derivatives, a transformation relevant to this compound’s oxygenation pattern. Oxidative dearomatization with PhI(OAc)₂ generates a dienone intermediate, which undergoes sulfone-mediated vinylogous semipinacol rearrangement (BF₃·Et₂O, SnCl₄) to install the tropone moiety. This method achieves >76% yield in model systems and is adaptable to this compound’s functional groups.

Chromium Trioxide-Pyridine Complex Oxidation

Selective oxidation of allylic positions is achieved using CrO₃(C₅H₅N)₂, a reagent that mitigates overoxidation. For instance, oxidation of allylic alcohol X to ketone Y proceeds in 85% yield under anhydrous conditions. This step is pivotal for introducing carbonyl groups in this compound’s side chains.

Stereochemical Control and Challenges

Diastereoselective Hydroboration-Oxidation

The C3 hydroxyl group in this compound is installed via BH₃·Me₂S-mediated hydroboration, followed by oxidation with Dess–Martin periodinane. This step yields a 1:1 diastereomeric mixture at C20, necessitating epimerization with DBU to correct the stereochemistry (80% yield).

Decarboxylation and Stability Issues

Electron-deficient Diels-Alder adducts (e.g., 7 ) are prone to decarboxylation under acidic or thermal conditions. Stabilization strategies include using DMAP as a base and low-temperature reaction protocols.

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield (%) | Challenges |

|---|---|---|---|

| Fragment Coupling | Pd cross-coupling, Diels-Alder | 44–73 | Decarboxylation of intermediates |

| Late-Stage Oxidation | CrO₃-pyridine, ring expansion | 65–90 | Competing side reactions |

| Natural Product Isolation | Solvent extraction, HPLC | 0.002 | Low abundance, purification costs |

Chemical Reactions Analysis

Types of Reactions: Wilsonine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives, which may have varying biological activities.

Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its pharmacological properties.

Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, enhancing its chemical diversity.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

Anticancer Activity

Wilsonine has demonstrated significant anticancer properties, particularly against lung and breast cancer cells. Research indicates that it inhibits the proliferation of these cancer cell lines, making it a candidate for further development in cancer therapeutics.

- Study Findings : A study reported that this compound exhibited cytotoxic effects on various cancer cell lines, with specific emphasis on its ability to inhibit growth in lung and breast cancer cells. The mechanism of action appears to involve interference with cellular signaling pathways that promote cell survival and proliferation .

Isolation and Purification Techniques

Efficient extraction and purification methods are crucial for studying this compound's properties and potential applications. Recent advancements in high-speed counter-current chromatography have been utilized to isolate this compound from Cephalotaxus fortunei.

- Methodology : In one study, 800 mg of Cephalotaxus extract was processed using step-pH-gradient high-speed counter-current chromatography, yielding 15.9 mg of this compound with a purity of 85.7%. This method highlights the importance of optimizing extraction techniques to maximize yield and purity for further pharmacological studies .

Structure-Activity Relationship

Understanding the structure-activity relationship (SAR) of this compound is essential for developing more potent derivatives. The molecular structure of this compound contributes to its biological activity, and modifications can enhance its efficacy.

- Chemical Structure : this compound's structure includes a tetracyclic alkaloid framework that is characteristic of many bioactive compounds derived from Cephalotaxus. Studies have indicated that structural modifications can lead to variations in biological activity, which is crucial for drug development .

Case Studies and Clinical Implications

Several case studies have explored the clinical implications of this compound in cancer treatment:

- Case Study 1 : A clinical trial involving patients with chronic myeloid leukemia (CML) demonstrated that compounds related to this compound showed promise as alternative treatments, especially in cases resistant to standard therapies like tyrosine kinase inhibitors .

- Case Study 2 : In vitro studies have shown that this compound can induce apoptosis in cancer cells, suggesting its potential as a therapeutic agent in combination with other treatments to enhance efficacy against resistant cancer types .

Mechanism of Action

Wilsonine exerts its effects through various molecular targets and pathways:

Antitumor Activity: this compound inhibits the proliferation of cancer cells by interfering with cell division and inducing apoptosis (programmed cell death).

Molecular Targets: It targets specific proteins and enzymes involved in cell growth and survival, such as kinases and caspases.

Pathways Involved: this compound modulates signaling pathways like the mitogen-activated protein kinase (MAPK) pathway and the apoptotic pathway, leading to reduced tumor growth.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Homoerythrina Alkaloid Family

Cephalotaxine (C₁₈H₂₁NO₄)

- Source : Cephalotaxus species.

- Structural Differences : Lacks the C-5 chiral center and oxygen substituents at C-15/C-16.

- Bioactivity : Inactive against leukemia L615, highlighting the importance of C-5 and oxygenated substituents for antitumor activity .

Homoharringtonine (C₂₉H₃₉NO₉)

- Source : Cephalotaxus sinensis.

- Structural Differences : A cephalotaxine ester derivative with additional side chains.

- Bioactivity : Clinically used for acute myeloid leukemia (AML); significantly more potent than this compound due to esterification enhancing cellular uptake .

Drupacine (C₁₉H₂₃NO₄)

Bioactive Alkaloids from Other Families

Gentianine (C₁₀H₉NO₂)

- Source : Derived from Swertiamarin.

- Structural Differences: A monoterpene alkaloid unrelated to the homoerythrina skeleton.

- Bioactivity : Broad-spectrum effects, including antidiabetic and anti-inflammatory properties, unlike this compound’s niche antitumor focus .

Corynoxine Hydrochloride (C₂₂H₂₇ClN₂O₃)

Key Structural and Functional Comparisons

| Feature | This compound | Cephalotaxine | Homoharringtonine |

|---|---|---|---|

| C-5 Configuration | R | N/A | N/A |

| Core Skeleton | Homoerythrina (enolide) | Cephalotaxine | Cephalotaxine ester |

| Oxygen Substituents | C-3, C-15, C-16 | C-3, C-14 | C-3, C-14, ester groups |

| Antitumor Activity | Weak (L615 model) | None | Strong (AML clinical use) |

| Antiviral Activity | High (TMV/CMV) | Not reported | Not reported |

Biological Activity

Wilsonine is a bioactive compound derived from the plant Cephalotaxus sinensis, belonging to the family Taxaceae. This alkaloid has garnered attention for its diverse biological activities, which include anticancer, anti-inflammatory, and neuroprotective effects. This article provides a detailed overview of the biological activity of this compound, supported by data tables, relevant case studies, and research findings.

This compound is classified as an alkaloid and can be isolated from the foliage and seeds of Cephalotaxus sinensis. The compound's chemical structure contributes to its various biological activities. The molecular formula of this compound is , and its molecular weight is 253.36 g/mol .

Anticancer Activity

This compound has shown promising anticancer properties in several studies. It has been reported to induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism involves the modulation of apoptotic pathways and the inhibition of cell proliferation.

- Study Findings :

- A study demonstrated that this compound significantly inhibited the growth of human breast cancer cells (MCF-7) with an IC50 value of 12.5 µM .

- Another research indicated that this compound could downregulate anti-apoptotic proteins while upregulating pro-apoptotic proteins, leading to increased apoptosis in cancer cells .

Anti-inflammatory Effects

This compound exhibits notable anti-inflammatory properties, which are essential for treating conditions like rheumatoid arthritis.

- Mechanism : The compound inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6, contributing to its therapeutic potential in inflammatory diseases.

- Research Evidence : In an animal model of arthritis, this compound administration led to a significant reduction in joint swelling and pain, correlating with decreased levels of inflammatory markers in serum .

Neuroprotective Properties

Recent studies have highlighted the neuroprotective effects of this compound against neurodegenerative diseases.

- Case Study : In a model of Alzheimer's disease, this compound was found to reduce amyloid-beta accumulation and improve cognitive function. The compound's ability to enhance synaptic plasticity is believed to play a crucial role in its neuroprotective effects .

Table 1: Summary of Biological Activities of this compound

| Activity Type | Effect | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in MCF-7 cells | |

| Anti-inflammatory | Reduces TNF-α and IL-6 levels | |

| Neuroprotective | Decreases amyloid-beta accumulation |

Case Studies

- Anticancer Activity :

- Anti-inflammatory Effects :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.